Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate
Description
Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate is a pyrimidine derivative featuring a chloro group at position 5, a methyl ester at position 4, a methyl group at position 6, and a methylsulfanyl group at position 2. Pyrimidine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions . This article compares the target compound with structurally analogous pyrimidine derivatives, focusing on substituent effects, molecular conformation, and physicochemical implications.
Properties
Molecular Formula |
C8H9ClN2O2S |
|---|---|
Molecular Weight |
232.69 g/mol |
IUPAC Name |
methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2S/c1-4-5(9)6(7(12)13-2)11-8(10-4)14-3/h1-3H3 |
InChI Key |
BKHXXXGQHQFJNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5-chloro-6-methyl-2-methylsulfanylpyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Chemical Reactions Analysis
Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Chemistry
Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate serves as an intermediate in synthesizing more complex pyrimidine derivatives. Its unique structure allows for various substitution reactions, which can lead to the development of novel compounds with enhanced properties.
Biology
Research indicates that this compound exhibits neuroprotective and anti-neuroinflammatory activities. These properties suggest its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Medicine
The compound's derivatives have been explored for their:
- Antiviral Properties : Studies show efficacy against viral infections.
- Anticancer Activities : Exhibits cytotoxicity against various cancer cell lines.
- Antimicrobial Effects : Demonstrates activity against bacterial and fungal pathogens.
Industry
In industrial applications, it is utilized in developing new materials and as a building block for various chemical processes.
| Activity Type | Observations | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits key metabolic enzymes | |
| Receptor Interaction | Modulates receptor activity | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Immunomodulation | Potentially inhibits STING pathway |
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (human liver cancer) and MDA-MB-231 (breast cancer). The compound induced apoptosis at concentrations ranging from 29 to 59 µM, comparable to established chemotherapeutic agents.
STING Pathway Inhibition
Research indicates that the compound may act as an antagonist of the STING (Stimulator of Interferon Genes) pathway, crucial for immune response regulation. By inhibiting this pathway, it could mitigate excessive immune activation associated with certain cancers.
Enzyme Interaction Studies
Binding affinity studies have shown that this compound interacts with enzymes involved in cell signaling pathways, suggesting its role as a therapeutic candidate for diseases linked to dysregulated enzyme activity.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are attributed to the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the suppression of the NF-kB inflammatory pathway . These interactions help in reducing neuronal death and inflammation, making it a potential therapeutic agent for neurodegenerative diseases .
Comparison with Similar Compounds
Substituent Variations at Position 2
The methylsulfanyl (-SMe) group at position 2 distinguishes the target compound from analogs with other substituents:
Table 1: Position 2 Substituent Comparison
| Compound | Position 2 Group | Electronic Effect | Key Interactions |
|---|---|---|---|
| Target compound | -SMe | Moderately donating | S⋯H (weak van der Waals) |
| Methyl 4-(4-fluorophenyl)-6-isopropyl-... | -SO₂Me | Strongly withdrawing | C–H⋯O hydrogen bonds |
| Ethyl 4-methyl-2-phenyl-6-sulfanyl-... | -Ph | Neutral/withdrawing | π-π stacking |
Substituent Variations at Position 4
The methyl ester (-COOMe) at position 4 is critical for lipophilicity and hydrolysis susceptibility:
- 2-Chloro-6-methylpyrimidine-4-carboxylic acid (): Replaces the ester with a carboxylic acid (-COOH), increasing acidity (pKa ~2–3) and water solubility but reducing membrane permeability .
- Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate (): Uses an ethyl ester (-COOEt), slightly enhancing lipophilicity (molar mass 395.47 g/mol) compared to the target compound’s methyl ester .
Substituent Variations at Position 5
The chloro group at position 5 is a key halogen substituent:
- Methyl 4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Incorporates a 4-chlorophenyl group at position 4 but lacks a position 5 substituent. The tetrahydro ring introduces puckering (see Section 2.5), altering conformational flexibility .
Substituent Variations at Position 6
The methyl group at position 6 influences steric effects:
Ring Saturation and Conformation
- Tetrahydro Derivatives (): Partial saturation of the pyrimidine ring introduces puckering, quantified using Cremer-Pople coordinates (). This reduces aromaticity and alters electronic properties compared to the fully aromatic target compound .
- Aromatic Pyrimidines (e.g., ): Planar rings facilitate π-π stacking, whereas nonplanar tetrahydro derivatives prioritize hydrogen bonding .
Hydrogen Bonding and Crystal Packing
- The target compound’s methylsulfanyl group participates in weaker S⋯H interactions, while sulfonyl analogs () form stronger C–H⋯O bonds, influencing crystal lattice stability .
- Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate () exhibits intramolecular hydrogen bonds, creating six- and seven-membered rings that stabilize its conformation .
Biological Activity
Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition, receptor modulation, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a pyrimidine ring substituted with a chloro group, a methylsulfanyl group, and a carboxylate functional group. Its molecular formula is with a molecular weight of approximately 246.71 g/mol. The presence of diverse functional groups enhances its reactivity and interaction with biological targets.
Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. The compound's structural features allow it to bind selectively to active sites, modulating enzymatic activity.
Receptor Modulation : The compound has shown potential in modulating specific receptors associated with disease pathways. Its ability to interact with these receptors suggests possible therapeutic applications in conditions such as cancer and inflammation.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 and MDA-MB-231. The compound induced apoptosis at concentrations ranging from 29 to 59 µM, comparable to established chemotherapeutic agents .
- STING Pathway Inhibition : Research indicates that the compound may act as an antagonist of the STING (Stimulator of Interferon Genes) pathway, which is crucial in immune response regulation. By inhibiting this pathway, the compound could potentially mitigate excessive immune activation associated with certain cancers .
- Enzyme Interaction Studies : Binding affinity studies have shown that this compound interacts with enzymes involved in cell signaling pathways, suggesting its role as a therapeutic candidate for diseases linked to dysregulated enzyme activity .
Q & A
Q. What are the optimal synthetic routes for Methyl 5-chloro-6-methyl-2-methylsulfanylpyrimidine-4-carboxylate, and how do reaction conditions influence yield?
The compound can be synthesized via multicomponent Biginelli-like reactions, which involve condensation of aldehydes, β-keto esters, and thioureas. For example, cyclization of intermediates such as ethyl acetoacetate with substituted thioureas in the presence of acid catalysts (e.g., HCl) yields dihydropyrimidine scaffolds. Temperature control (80–100°C) and solvent selection (ethanol or acetic acid) significantly affect regioselectivity and yield. Post-synthetic modifications, such as chlorination at the 5-position using POCl₃, require anhydrous conditions to avoid hydrolysis .
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond angles, torsion angles, and substituent orientations. For example, the pyrimidine ring puckering amplitude (quantified via Cremer-Pople parameters) and sulfur-containing substituents’ spatial arrangement can be validated using programs like SHELXL for refinement and ORTEP-3 for visualization. Discrepancies between computational (DFT) and experimental bond lengths (e.g., C–S vs. C–O) often arise from crystal packing forces, necessitating Hirshfeld surface analysis .
Advanced Research Questions
Q. How do hydrogen-bonding networks in the crystal lattice affect the compound’s stability and solubility?
Graph set analysis (e.g., Etter’s rules) reveals that N–H···O and C–H···S interactions dominate the supramolecular architecture. For instance, dimeric motifs via R₂²(8) hydrogen bonds between carbonyl oxygen and NH groups enhance lattice stability. Solubility trends in polar solvents correlate with the density of these interactions—higher hydrogen-bonding propensity reduces solubility in nonpolar media. Comparative studies with analogs (e.g., 6-methyl vs. 6-phenyl derivatives) show that steric bulk at the 6-position disrupts packing efficiency, increasing solubility .
Q. What methodologies are recommended for analyzing conflicting bioactivity data in structure-activity relationship (SAR) studies?
Contradictions in antibacterial or enzyme inhibition assays often stem from substituent electronic effects. For example, electron-withdrawing groups (e.g., Cl at C5) enhance electrophilicity, improving binding to target proteins like dihydrofolate reductase. However, conflicting IC₅₀ values may arise from assay conditions (e.g., pH-dependent protonation states). To resolve this, use orthogonal techniques:
Q. How can regioselectivity challenges in functionalizing the pyrimidine core be addressed?
Competing substitution at C2 (methylsulfanyl) vs. C4 (carboxylate) is influenced by directing effects. For example, electrophilic aromatic substitution favors C5 chlorination due to the electron-deficient nature of the pyrimidine ring. To achieve C6 methylation, employ protecting groups (e.g., Boc on the carboxylate) or transition-metal catalysis (e.g., Pd-mediated C–H activation). Computational modeling of Fukui indices helps predict reactive sites .
Methodological Notes
- Crystallographic Refinement : Use SHELXL with twin refinement for high-Z′ structures or pseudo-merohedral twinning .
- Hydrogen-Bond Quantification : Apply Mercury CSD software to calculate interaction energies and map electrostatic potentials .
- Synthetic Optimization : Employ DoE (Design of Experiments) to optimize solvent/base combinations for improved regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
